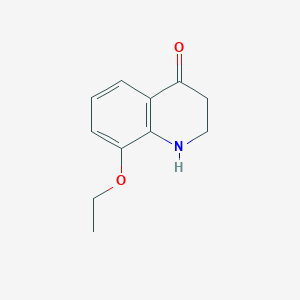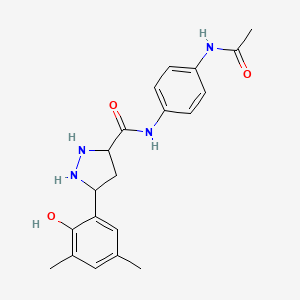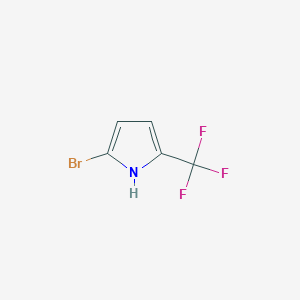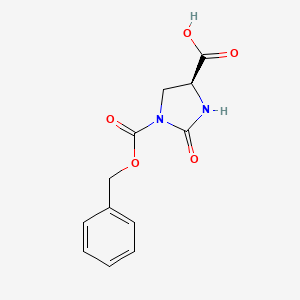
8-ethoxy-2,3-dihydroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethoxy-2,3-dihydroquinolin-4(1H)-one: is a heterocyclic compound with a fused quinoline ring system. Its chemical structure consists of a quinoline core modified by an ethoxy group (C₂H₅O) at the 8-position and a carbonyl group (C=O) at the 4-position. Quinolines are widely studied due to their diverse biological and synthetic applications .
准备方法
Synthetic Routes::
Reductive Cyclization:
Multicomponent Reactions:
- While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis.
化学反应分析
Reactions::
Oxidation: The ethoxy group can undergo oxidation to form the corresponding carbonyl compound.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Condensation: It can participate in condensation reactions with various nucleophiles.
Acid Catalysts: Sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or Lewis acids.
Reducing Agents: NaBH₄, N₂H₄·H₂O.
Substitution Reagents: Alkyl halides, acyl chlorides.
Condensation Reagents: Aldehydes, ketones, or amines.
- The major product of the reactions depends on the specific conditions used.
科学研究应用
Medicinal Chemistry: Quinoline derivatives exhibit diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.
Material Science: Quinolines are used as ligands in coordination chemistry and as building blocks for organic materials.
Industry: Quinolines find applications in the synthesis of dyes, agrochemicals, and pharmaceutical intermediates.
作用机制
- The exact mechanism of action for 8-ethoxy-2,3-dihydroquinolin-4(1H)-one depends on its specific biological or chemical context. It may interact with enzymes, receptors, or other molecular targets.
相似化合物的比较
Similar Compounds: Other quinoline derivatives, such as 8-methoxy-2,3-dihydroquinolin-4(1H)-one or 8-ethyl-2,3-dihydroquinolin-4(1H)-one, share structural similarities but differ in substituents and properties.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
8-ethoxy-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H13NO2/c1-2-14-10-5-3-4-8-9(13)6-7-12-11(8)10/h3-5,12H,2,6-7H2,1H3 |
InChI 键 |
FKGWXPNNOFAKLV-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC2=C1NCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene](/img/structure/B12112070.png)
![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)


![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12112106.png)

![{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12112109.png)

![2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B12112116.png)


![6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B12112123.png)

![2-(4-Chlorophenyl)benzo[d]oxazol-6-amine](/img/structure/B12112142.png)
